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molecular formula C9H9ClO2 B1602209 1-Chloroethyl benzoate CAS No. 5819-19-2

1-Chloroethyl benzoate

Cat. No. B1602209
M. Wt: 184.62 g/mol
InChI Key: ATXWGWHZGZFBHI-UHFFFAOYSA-N
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Patent
US04551452

Procedure details

By the procedure of the preceding Preparation, freshly distilled benzoyl chloride (58.0 mL, 70.3 g, 500 mmole) was reacted with acetaldehyde (27.9 mL, 22.0 g, 500 mmol), added at a rate such that the reaction temperature did not exceed 5° C. during the addition. When the addition was complete, the orange solution was allowed to warm to room temperature, then treated with water (100 mL) and methylene chloride (100 mL). The pH was adjusted to 7.0 and the organic layer was isolated, washed with water (100 mL), brine (100 mL), dried (Na2SO4) and concentrated in vacuo to a dark brown oil (83.0 g). 1H NMR indicated less than 0.5% hexanoyl chloride in the product mixture. TLC (CH2Cl2) showed two UV active spots (Rf 0.60, 0.65). A 10.0 g aliquot of the oil was chromatographed on silica gel (methylene chloride) affording 7.3 g of title product as the less polar (Rf 0.65 ) component: 1H NMR (CDCl3) 1.88 (d, J=6 Hz, 3H), 6.78 (q, J=6 Hz, 1H), 7.15-7.70 (m, 3H), 7.70-8.20 (m, 2H).
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
27.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:10](=O)[CH3:11].[OH2:13].C(Cl)[Cl:15]>>[C:1]([O:8][CH:10]([Cl:15])[CH3:11])(=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
58 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Two
Name
Quantity
27.9 mL
Type
reactant
Smiles
C(C)=O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added at a rate such that the reaction temperature
ADDITION
Type
ADDITION
Details
did not exceed 5° C. during the addition
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
the organic layer was isolated
WASH
Type
WASH
Details
washed with water (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a dark brown oil (83.0 g)
CUSTOM
Type
CUSTOM
Details
A 10.0 g aliquot of the oil was chromatographed on silica gel (methylene chloride)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC(C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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